9-Octylheptadecan-9-ol
Overview
Description
9-Octylheptadecan-9-ol is a chemical compound with the molecular formula C25H52O. It is a long-chain alcohol that appears as a clear, colorless to yellow liquid. This compound is known for its unique structure, consisting of 25 carbon atoms, 52 hydrogen atoms, and one oxygen atom. It is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Octylheptadecan-9-ol can be synthesized through a multi-step process. One common method involves the reaction of n-octylbromide with magnesium turnings in anhydrous ethyl ether under a nitrogen atmosphere. This reaction forms a Grignard reagent, which is then reacted with diethyl carbonate to produce tri-n-octylcarbinol. The reaction conditions include stirring the mixture for one hour at 30°C and then pouring it into a cold 10% hydrochloric acid solution. The organic layer is dried with magnesium sulfate, and the ethyl ether is evaporated to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Octylheptadecan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
9-Octylheptadecan-9-ol has several applications in scientific research:
Lubricant Applications: It is studied for its properties as a component in synthetic lubricants.
Polymer Chemistry: Used in the production of polymers, particularly in the synthesis of polyfluorenes for light-emitting devices.
Labeled Compounds: Synthesized as labeled derivatives for research purposes.
Neuroregulation Studies: Investigated for its role in the degradation of neuromodulatory fatty acid amides.
Organometallic Compounds: Used in the synthesis of organometallic compounds for therapeutic and bioanalytical applications.
Biodegradable Lubricants: Explored for its potential in developing environmentally friendly lubricants.
Mechanism of Action
The mechanism of action of 9-Octylheptadecan-9-ol involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in its use as a lubricant and in polymer chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-ol: Similar in structure but lacks the octyl group.
Octadecan-9-ol: Similar but with an additional carbon atom in the chain.
Nonadecan-9-ol: Similar but with two additional carbon atoms.
Uniqueness
9-Octylheptadecan-9-ol is unique due to its specific chain length and the presence of the octyl group, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications in synthetic lubricants and polymer chemistry, where precise control over molecular structure is crucial.
Properties
IUPAC Name |
9-octylheptadecan-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h26H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUBRUJCGBQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170202 | |
Record name | 9-Octylheptadecane-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-72-8 | |
Record name | 9-Octyl-9-heptadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17687-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octylheptadecane-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octylheptadecane-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-octylheptadecane-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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